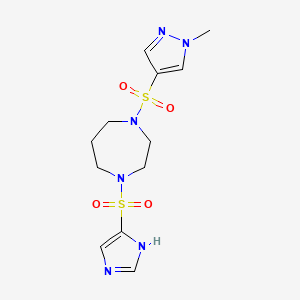

1-(4-(4-(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

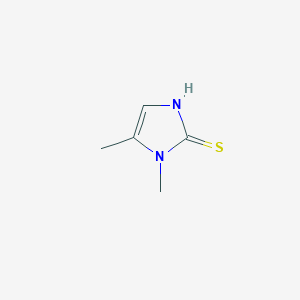

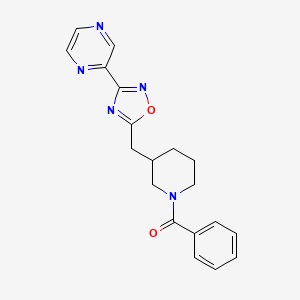

The compound contains several functional groups including a fluorophenyl group, a thiazole ring, a pyrazole ring, a piperazine ring, and a carbonyl group. These groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential for biological activity .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .

Aplicaciones Científicas De Investigación

Molecular Structure and Chemical Analysis

- The compound's molecular structure, vibrational frequencies, and vibrational assignments were studied both experimentally and theoretically. Notably, the molecule's stability arises from hyper-conjugative interaction and charge delocalization. The compound's high reactivity is attributed to the electronegativity in the carbonyl group, and it may exhibit anti-neoplastic properties as an inhibitor against TPII (Mary et al., 2015).

Synthesis and Structural Studies

- The compound was synthesized as part of a study on pyrazole compounds, demonstrating different angles formed between the pyrazole and fluoro-substituted rings. The synthesis process involved the condensation of chalcones with hydrazine hydrate (Loh et al., 2013).

Antiviral and Cytotoxicity Studies

- The compound showed promise in antiviral activities, particularly against HSV1 and HAV-MBB. Its derivatives were synthesized, showing significant cytotoxicity and anti-HSV1 and anti-HAV-MBB activity (Attaby et al., 2006).

Neuroprotective Activities

- Derivatives of the compound demonstrated potential neuroprotective activities. Studies on rat pheochromocytoma cells and mice subjected to acute cerebral ischemia showed significant protective effects (Gao et al., 2022).

Antibacterial and Antifungal Activities

- The compound, as part of azole-containing piperazine derivatives, exhibited moderate to significant antibacterial and antifungal activities in vitro (Gan et al., 2010).

Propiedades

IUPAC Name |

1-[4-[4-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-3-carbonyl]piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5O2S/c1-16-24(35-25(28-16)19-3-7-20(27)8-4-19)22-15-23(30-29-22)26(34)32-13-11-31(12-14-32)21-9-5-18(6-10-21)17(2)33/h3-10,15H,11-14H2,1-2H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQSUFCHJCVIDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-(3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2368735.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)

![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)

![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)

![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)